molecular formula C19H16N2O3 B1680895 Sch 33303 CAS No. 89108-58-7

Sch 33303

Cat. No.: B1680895
CAS No.: 89108-58-7
M. Wt: 320.3 g/mol
InChI Key: LKJRSIKJPNFWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

89108-58-7

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

(2-oxo-1-phenyl-3-prop-2-enyl-1,8-naphthyridin-4-yl) acetate

InChI

InChI=1S/C19H16N2O3/c1-3-8-16-17(24-13(2)22)15-11-7-12-20-18(15)21(19(16)23)14-9-5-4-6-10-14/h3-7,9-12H,1,8H2,2H3

InChI Key

LKJRSIKJPNFWNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=O)N(C2=C1C=CC=N2)C3=CC=CC=C3)CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one
Sch 33303
Sch-3303

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Pharmacological Properties of SCH-33303

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no public documentation or research pertaining to a compound designated as "SCH-33303." Extensive searches of pharmacological databases and scientific publications have not yielded any information regarding its mechanism of action, binding affinities, or in vitro and in vivo studies.

This suggests that "SCH-33303" may represent one of the following possibilities:

  • A typographical error: The designation may be a mistake, with the intended compound being a different, publicly documented molecule. It is recommended to verify the compound's name and any associated chemical identifiers.

  • An internal development code: Pharmaceutical companies often use internal codes for compounds during early-stage research and development. These codes are typically not made public unless the compound progresses to later stages of clinical trials or publication.

  • A discontinued compound: The compound may have been synthesized and tested but was discontinued early in the development process, and as a result, no data was ever published.

Given the absence of data for SCH-33303, this guide will present information on other, similarly named compounds from Schering-Plough ("SCH") that were identified during the search, in the event that "SCH-33303" is a misidentification of one of these.

Potential Alternative Compounds

SCH 42427 and SCH 39304: Antifungal Agents

SCH 39304 is a triazole antifungal agent that exists as a racemic mixture of two enantiomers: SCH 42427 and SCH 42426. Pharmacological studies have demonstrated that SCH 42427 is the active enantiomer, exhibiting significantly greater antifungal activity than both the racemic mixture and the other enantiomer, SCH 42426, which is largely inactive.

As a triazole antifungal, SCH 42427's mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

The following tables summarize the comparative efficacy of SCH 42427, SCH 39304, and SCH 42426 in various studies.

Table 1: In Vitro Activity of SCH 42427, SCH 39304, and SCH 42426

CompoundIn Vitro Activity against Yeasts and Dermatophytes
SCH 42427 Twofold more active than SCH 39304
SCH 39304 Baseline activity
SCH 42426 Inactive (MICs > 64 µg/ml)

Table 2: In Vivo Efficacy in a Systemic Candida albicans Infection in Mice

Compound50% Protective Dose (PD50) (mg/kg, p.o.)50% Effective Dose (ED50) (mg/kg, p.o.)
SCH 42427 0.170.47
SCH 39304 0.210.62
SCH 42426 > 100> 100

Table 3: In Vivo Efficacy in a Pulmonary Aspergillus flavus Infection in Mice

Compound50% Protective Dose (PD50) (mg/kg, p.o.)
SCH 42427 13
SCH 39304 18
SCH 42426 > 250

Table 4: In Vivo Efficacy in a C. albicans Vaginal Infection in Hamsters

Compound50% Effective Dose (ED50) (mg/kg, p.o.)
SCH 42427 3.5
SCH 39304 8.5
SCH 42426 320

Table 5: In Vivo Efficacy in a Topical Trichophyton mentagrophytes Infection in Guinea Pigs

CompoundRelative Topical Activity
SCH 42427 ~2-fold more active than SCH 39304
SCH 39304 Baseline activity
SCH 42426 ~100-fold less active than SCH 42427

Detailed experimental protocols for the above-cited studies would include standard methodologies for:

  • In Vitro Susceptibility Testing: Broth microdilution or agar dilution methods to determine Minimum Inhibitory Concentrations (MICs) against a panel of fungal isolates.

  • Systemic Candidiasis Mouse Model: Mice are systemically infected with Candida albicans, followed by oral administration of the test compounds. Efficacy is measured by survival rates (PD50) or reduction in fungal burden in target organs (ED50).

  • Pulmonary Aspergillosis Mouse Model: Mice are infected with Aspergillus flavus via inhalation, followed by treatment with the test compounds. The protective dose (PD50) is determined based on survival.

  • Vaginal Candidiasis Hamster Model: Hamsters are intravaginally infected with Candida albicans. The effective dose (ED50) is determined by the reduction in fungal colonization after oral administration of the compounds.

  • Dermatophytosis Guinea Pig Model: A localized skin infection with Trichophyton mentagrophytes is established on guinea pigs. The test compounds are applied topically, and efficacy is assessed by the resolution of skin lesions.

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_outcome Outcome Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol_Synthesis Ergosterol_Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis Catalyzes Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Produces Disrupted_Membrane Disrupted Cell Membrane Integrity Ergosterol_Synthesis->Disrupted_Membrane Inhibition leads to Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporated into SCH_42427 SCH 42427 (Triazole Antifungal) SCH_42427->Lanosterol_14a_demethylase Inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Mechanism of action of the triazole antifungal agent SCH 42427.

In Vitro Characterization of Sch 33303: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly available scientific literature and databases reveals a significant lack of specific in vitro characterization data for a compound designated as Sch 33303 . While searches were conducted across various pharmacology and drug discovery-related platforms, no publications, patents, or technical datasheets containing quantitative data, experimental protocols, or detailed mechanistic studies for a molecule with this specific identifier could be retrieved.

The queries for "this compound" did not yield information on its binding affinity, enzyme inhibition properties, or effects in cell-based assays. It is possible that "this compound" may be an internal development code that has not been disclosed in public forums, a misidentified compound, or a compound that has not been the subject of published research.

General searches for related terms, such as "acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors," a class of compounds to which molecules with similar naming conventions have belonged, provided extensive information on the mechanism of action and experimental methodologies for other compounds within this class. However, none of these results specifically mentioned or provided data for this compound.

Without primary data, it is not possible to construct the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

  • Verify the compound identifier.

  • Consult internal documentation or proprietary databases if this is a compound from a specific research program.

  • Explore literature for related compounds from the same series or with a similar chemical scaffold, which may provide insights into its potential biological activity and mechanism of action.

Should specific data for this compound become publicly available, a comprehensive technical guide could be developed to meet the specified requirements.

Characterizing SCH 33303: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for assessing the solubility and stability of the novel anti-allergy agent, SCH 33303. In the absence of extensive public data on this compound, this document outlines the standard experimental protocols and data interpretation necessary for its physicochemical characterization, adhering to industry best practices and regulatory guidelines. This guide uses this compound as a case study to illustrate the critical path for evaluating a new chemical entity in drug development.

Introduction to this compound

This compound is identified as a novel anti-allergy agent. Its basic chemical properties are summarized in Table 1. A thorough understanding of its solubility and stability is paramount for the development of viable formulations and for ensuring its therapeutic efficacy and safety.

Table 1: Basic Chemical Properties of this compound

PropertyValue
CAS Number 89108-58-7
Chemical Formula C₁₉H₁₆N₂O₃
Molecular Weight 320.35 g/mol
Class Antiallergy Agent

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The following sections detail the standard methodologies for determining both the kinetic and thermodynamic solubility of a compound like this compound.

Experimental Protocols

This high-throughput screening method is employed in early-stage drug discovery to assess the solubility of a compound that is first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer.[1][2] The resulting precipitation is measured.

Protocol:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In Matrix Storage tubes, add 490 µL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Add 10 µL of the this compound stock solution to the buffer. Prepare each sample in duplicate.

  • Incubation: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[2][3]

  • Analysis: Following incubation, subject the solution to high-speed centrifugation or filtration to separate any undissolved precipitate. The concentration of the dissolved compound in the supernatant/filtrate is then determined using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[2][3]

Thermodynamic solubility is the equilibrium solubility of a compound in a saturated solution and is considered the "true solubility."[4] This method is crucial for lead optimization and formulation development.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired buffer (e.g., PBS pH 7.4, or simulated gastric and intestinal fluids) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath for an extended period (typically 24 to 72 hours) at a constant temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is filtered through a 0.22 µm filter to remove undissolved solids.

  • Quantification: The concentration of this compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV, against a standard curve.

Data Presentation

The solubility data for this compound should be presented in a clear and structured format to allow for easy comparison across different conditions.

Table 2: Solubility Data for this compound

Solubility TypeSolvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425[Insert Data][Insert Data]
ThermodynamicWater~7.025[Insert Data][Insert Data]
ThermodynamicSGF1.237[Insert Data][Insert Data]
ThermodynamicFaSSIF6.537[Insert Data][Insert Data]
ThermodynamicFeSSIF5.037[Insert Data][Insert Data]

(SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid)

Experimental Workflow Visualization

G Solubility Assessment Workflow for this compound cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility a1 Prepare 20 mM Stock in DMSO a2 Add to Aqueous Buffer a1->a2 a3 Incubate (2h, 25°C) a2->a3 a4 Centrifuge/Filter a3->a4 a5 Analyze Supernatant/Filtrate (LC-MS/MS) a4->a5 end Solubility Profile a5->end b1 Add Excess Solid to Buffer b2 Equilibrate (24-72h) b1->b2 b3 Filter (0.22 µm) b2->b3 b4 Analyze Filtrate (HPLC-UV) b3->b4 b4->end start This compound Sample start->a1 start->b1

Solubility Assessment Workflow

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies establish a re-test period for the drug substance and recommended storage conditions.

Experimental Protocols (ICH Q1A Guidelines)

The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[6]

Stress testing helps to identify likely degradation products and demonstrates the stability-indicating nature of the analytical methods used.

Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Formal stability studies are conducted on at least three primary batches of the drug substance.

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months (if significant change occurs under accelerated conditions).

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

  • Accelerated: 0, 3, 6 months.

Analytical Tests: The following tests should be performed at each time point:

  • Appearance

  • Assay

  • Degradation Products (Impurities)

  • Moisture Content

  • (Other tests as appropriate)

Data Presentation

Stability data should be tabulated to clearly show trends over time under different storage conditions.

Table 3: Stability Data for this compound (Accelerated Conditions: 40°C/75% RH)

Test ParameterSpecificationTime 03 Months6 Months
Appearance White to off-white powderConforms[Result][Result]
Assay (%) 98.0 - 102.099.8[Result][Result]
Total Impurities (%) NMT 1.00.15[Result][Result]
Specific Impurity X (%) NMT 0.2<0.05[Result][Result]
Water Content (%) NMT 0.50.2[Result][Result]

(NMT: Not More Than)

Experimental Workflow Visualization

G ICH Stability Testing Workflow for this compound cluster_0 Forced Degradation cluster_1 Formal Stability Studies stress_tests Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic stress_analysis Identify Degradation Products Validate Analytical Methods stress_tests->stress_analysis end Establish Re-test Period & Storage Conditions stress_analysis->end long_term Long-Term (25°C/60%RH) sampling Sampling at Specified Time Points long_term->sampling accelerated Accelerated (40°C/75%RH) accelerated->sampling intermediate Intermediate (30°C/65%RH) intermediate->sampling analysis Appearance, Assay, Impurities, Water Content sampling->analysis analysis->end start This compound Batches (≥3) start->stress_tests start->long_term start->accelerated start->intermediate

ICH Stability Testing Workflow

Hypothetical Signaling Pathway for an Anti-Allergy Agent

As this compound is classified as an anti-allergy agent, it likely modulates signaling pathways involved in the allergic response. A common mechanism for such agents is the inhibition of mast cell degranulation. The following diagram illustrates a plausible signaling cascade that could be a target for this compound. Anti-allergic drugs often act by inhibiting stages of the allergic reaction, such as the IgE-mediated activation of mast cells and basophils.[7]

G Hypothetical Signaling Pathway for this compound Action cluster_0 Mast Cell Membrane cluster_1 Intracellular Signaling Cascade allergen Allergen IgE IgE allergen->IgE FcεRI FcεRI Receptor IgE->FcεRI Lyn_Syk Lyn/Syk Activation FcεRI->Lyn_Syk PLCγ PLCγ Activation Lyn_Syk->PLCγ IP3_DAG IP3 & DAG Production PLCγ->IP3_DAG MAPK MAPK Pathway PLCγ->MAPK NFκB NF-κB Pathway PLCγ->NFκB Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Degranulation Degranulation (Histamine, Cytokine Release) Ca_Influx->Degranulation MAPK->Degranulation NFκB->Degranulation SCH33303 This compound SCH33303->Lyn_Syk Inhibition

Hypothetical Signaling Pathway

This guide provides the foundational methodologies for the comprehensive characterization of this compound's solubility and stability. The successful execution of these studies is a prerequisite for advancing this promising anti-allergy compound through the drug development pipeline.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for in vivo studies using Sch 33303, also known as Azalanstat or RS-21607. This document summarizes key findings from preclinical research and offers detailed methodologies to guide future investigations.

Introduction

This compound (Azalanstat) is a potent and selective inhibitor of the enzyme lanosterol 14α-demethylase, a critical cytochrome P450 enzyme (CYP51A1) in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, Azalanstat prevents the conversion of lanosterol to cholesterol, leading to a reduction in circulating cholesterol levels.[1] Its efficacy in lowering cholesterol, particularly low-density lipoprotein (LDL) cholesterol, has been demonstrated in animal models, making it a compound of interest for studies on hyperlipidemia and related metabolic disorders.[1][2]

Mechanism of Action

Azalanstat exerts its pharmacological effect by competitively inhibiting lanosterol 14α-demethylase. This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a key step in the multi-enzyme pathway that synthesizes cholesterol from acetyl-CoA. Inhibition of this step leads to an accumulation of lanosterol and its derivatives and a subsequent decrease in cellular and circulating cholesterol levels.

Signaling Pathway Diagram

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Lanosterol_Demethylase Cholesterol Cholesterol Lanosterol_Demethylase->Cholesterol Sch33303 This compound (Azalanstat) Sch33303->Lanosterol_Demethylase Inhibits

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound (Azalanstat).

Recommended In Vivo Dosage

Preclinical studies have established effective oral dosages of Azalanstat in hamster models for cholesterol-lowering effects. The recommended dosage range for oral administration is 3 to 75 mg/kg/day .

Quantitative Data Summary
Animal ModelAdministration RouteDosage RangeKey FindingsReference
HamsterOral50-75 mg/kg/dayDose-dependent lowering of serum cholesterol.[1][2]
HamsterOral3-30 mg/kgDose-dependent decrease in cholesterol biosynthesis.
HamsterOral62 mg/kg (ED₅₀)Effective dose for 50% reduction in serum cholesterol.[1][2]
HamsterOral31 mg/kg (ED₅₀)Effective dose for 50% inhibition of hepatic microsomal HMG-CoA reductase activity.[1][2]

Experimental Protocols

The following are detailed methodologies based on published in vivo studies with Azalanstat.

Animal Model and Husbandry
  • Species: Male Syrian Golden Hamsters (Mesocricetus auratus) are a suitable model.

  • Age/Weight: Young adult hamsters, typically weighing between 80-120g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water, unless otherwise specified by the experimental design.

  • Acclimation: Allow for a minimum of one week of acclimation to the housing conditions before the start of the experiment.

Formulation and Administration of this compound
  • Formulation: For oral administration, this compound (Azalanstat) can be suspended in a vehicle such as 0.5% methylcellulose in water. The concentration of the suspension should be calculated to deliver the desired dose in a volume of approximately 5-10 mL/kg body weight.

  • Administration: Administer the suspension once daily via oral gavage using a suitable gavage needle.

Experimental Workflow for Efficacy Study

Experimental_Workflow Start Start: Acclimation of Hamsters (1 week) Grouping Randomization into Treatment Groups (e.g., Vehicle Control, this compound doses) Start->Grouping Treatment Daily Oral Administration of Vehicle or this compound (e.g., for 7 days) Grouping->Treatment Sample_Collection Blood and Tissue Collection (e.g., at the end of the treatment period) Treatment->Sample_Collection Analysis Biochemical Analysis (Serum Cholesterol, LDL, HDL, etc.) and Enzyme Activity Assays (Hepatic HMG-CoA Reductase) Sample_Collection->Analysis Data_Analysis Statistical Analysis of Results Analysis->Data_Analysis End End: Conclusion on Efficacy Data_Analysis->End

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Key Experimental Procedures

4.4.1. Blood Sample Collection and Analysis

  • At the end of the treatment period, collect blood samples via a suitable method (e.g., cardiac puncture under anesthesia).

  • Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Analyze the serum for total cholesterol, LDL-cholesterol, and HDL-cholesterol using commercially available enzymatic kits.

4.4.2. Liver Microsome Preparation and Enzyme Assays

  • Euthanize the animals and perfuse the liver with ice-cold saline.

  • Excise the liver, weigh it, and homogenize it in a suitable buffer.

  • Prepare liver microsomes by differential centrifugation.

  • Measure the activity of HMG-CoA reductase in the microsomal fraction using a radio-enzymatic assay or a spectrophotometric method.

Important Considerations

  • Toxicity: While the cited studies focused on efficacy, it is crucial to monitor for any signs of toxicity, including changes in body weight, food and water intake, and general animal behavior.

  • Pharmacokinetics: The pharmacokinetic profile of this compound may vary between species. The provided dosages are based on hamster studies and may require optimization for other animal models.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

By following these application notes and protocols, researchers can design and execute robust in vivo studies to further investigate the therapeutic potential of this compound (Azalanstat).

References

Techniques for Measuring Farnesyltransferase Inhibitor Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified techniques for measuring the efficacy of Sch 33303 as a farnesyltransferase inhibitor. However, based on available scientific information, this compound is characterized as a novel antiallergy agent. The protocols detailed below are therefore provided as a comprehensive guide for assessing the efficacy of farnesyltransferase inhibitors (FTIs) in general, a class of compounds investigated for their potential in cancer therapy. One of the well-studied FTIs is SCH 66336 (lonafarnib).

Introduction

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of various cellular proteins. This process, known as farnesylation, is vital for the proper localization and function of these proteins, including the Ras superfamily of small GTPases, which are key players in cell signaling pathways that control cell growth and proliferation. Dysregulation of Ras and other farnesylated proteins is frequently observed in various cancers, making FTase a compelling target for anticancer drug development. Farnesyltransferase inhibitors (FTIs) are designed to block this enzymatic activity, thereby disrupting the function of oncogenic proteins.

This document provides detailed protocols for in vitro and cell-based assays to determine the efficacy of putative farnesyltransferase inhibitors.

I. In Vitro Farnesyltransferase Activity/Inhibition Assay

This assay directly measures the enzymatic activity of FTase and the inhibitory potential of test compounds in a cell-free system. A common method is a fluorescence-based assay that is simple, direct, and suitable for high-throughput screening.

Principle

The assay utilizes a fluorescently labeled peptide substrate (e.g., dansyl-peptide) and farnesyl pyrophosphate (FPP) as substrates for the FTase enzyme. The transfer of the farnesyl group to the peptide by FTase results in a change in the fluorescent properties of the dansyl group, which can be measured. Inhibitors of FTase will prevent this reaction, leading to a decrease in the fluorescence signal. The potency of the inhibitor is typically determined by calculating its half-maximal inhibitory concentration (IC50).

Experimental Protocol

Materials:

  • Recombinant Farnesyltransferase (e.g., rat FTase)

  • Farnesyl Pyrophosphate (FPP)

  • Dansyl-peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Lonafarnib)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader (λex/em = 340/550 nm)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and a series of dilutions in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Setup:

    • Blank (no enzyme): Add assay buffer and the substrate mix (FPP and dansyl-peptide).

    • Control (no inhibitor): Add FTase enzyme and the substrate mix.

    • Test Compound: Add FTase enzyme, the substrate mix, and the test compound at various concentrations.

    • Positive Control: Add FTase enzyme, the substrate mix, and the positive control inhibitor.

  • Reaction Initiation and Incubation: Add the FTase enzyme to the appropriate wells to initiate the reaction. The final volume in each well should be consistent. Incubate the plate at room temperature (or 37°C) for a specified period (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation
CompoundIC50 (nM)
Test Compound A[Insert Value]
Test Compound B

Application Notes and Protocols for Sch 33303 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and chemical databases, we have been unable to identify any specific information pertaining to a compound designated "Sch 33303." This includes its mechanism of action, biological targets, established signaling pathways, or its application in high-throughput screening (HTS) assays.

The identifier "Sch" often precedes compound numbers from Schering-Plough (now part of Merck). However, "this compound" does not correspond to any publicly disclosed compound from their research programs for which data is available.

Possible Scenarios:

  • Internal or Preclinical Compound: "this compound" may be an internal designation for a compound that has not yet been disclosed in publications or patents.

  • Typographical Error: The compound identifier may contain a typographical error.

  • Obscure or Discontinued Compound: The compound may be part of an older research program for which data is not readily accessible in modern databases.

Recommendations for Proceeding:

To enable the generation of the requested detailed Application Notes and Protocols, it is essential to first identify the correct compound and its associated biological context. We recommend the following steps:

  • Verify the Compound Identifier: Please double-check the spelling and number of the compound. If possible, provide any alternative names, chemical structures, or CAS numbers associated with "this compound."

  • Provide Biological Context: Information regarding the intended biological target, the disease area of interest, or the type of assay in which this compound was intended to be used would be invaluable. For example, is it an enzyme inhibitor, a receptor agonist/antagonist, or a modulator of a specific signaling pathway?

Once a verifiable compound and its biological target are identified, the following sections can be developed to meet the core requirements of your request.

[Placeholder] Application Notes: [Corrected Compound Name] in High-Throughput Screening

This section will be populated upon successful identification of the compound.

This document would provide a comprehensive overview of the utility of the specified compound in HTS campaigns. It would cover its mechanism of action, target selectivity, and potential applications in drug discovery.

Table 1: Quantitative Data Summary for [Corrected Compound Name]

ParameterValueCell Line/Assay SystemReference
IC₅₀Data to be populated
EC₅₀Data to be populated
KᵢData to be populated
Z'-factorData to be populated

[Placeholder] Experimental Protocols

This section will be populated upon successful identification of the compound and relevant assays.

Detailed, step-by-step protocols for HTS assays involving the identified compound would be provided here.

Example Protocol: [Name of Assay] for [Corrected Compound Name]

  • Assay Principle: A brief description of the underlying biological and detection principles of the assay.

  • Materials and Reagents: A complete list of all necessary reagents, buffers, cell lines, and laboratory equipment.

  • Reagent Preparation: Step-by-step instructions for preparing all necessary solutions and dilutions.

  • Assay Procedure (96/384-well format):

    • Cell seeding and incubation.

    • Compound addition and dose-response plate preparation.

    • Incubation with detection reagents.

    • Signal detection using a plate reader.

  • Data Analysis:

    • Normalization of data to positive and negative controls.

    • Curve fitting and calculation of IC₅₀/EC₅₀ values.

    • Calculation of Z'-factor for assay quality control.

[Placeholder] Visualizations: Signaling Pathways and Workflows

This section will be populated with Graphviz diagrams upon identification of the relevant biological pathways and experimental procedures.

Example Diagram 1: Signaling Pathway of [Target Protein]

G Ligand Ligand ([Corrected Compound Name]) Receptor Receptor ([Target Protein]) Ligand->Receptor Downstream1 Downstream Effector 1 Receptor->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Nucleus Nucleus Downstream2->Nucleus Response Cellular Response Nucleus->Response G plate_prep Plate Preparation 1. Dispense Cells 2. Add Compounds incubation Incubation 1. Specified Time 2. Controlled Environment plate_prep->incubation reagent_add Reagent Addition 1. Lysis Buffer 2. Detection Substrate incubation->reagent_add readout Signal Readout 1. Plate Reader (Luminescence/Fluorescence) reagent_add->readout data_analysis Data Analysis 1. Normalization 2. Curve Fitting 3. Hit Identification readout->data_analysis

Application Notes and Protocols for Sch 33303: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the Safety Data Sheet (SDS) and detailed safety information for the compound Sch 33303 (CAS No. 89108-58-7) did not yield sufficient data to generate the requested detailed application notes and protocols for its safe handling and storage.

While the CAS number for this compound was identified, a specific and complete Safety Data Sheet from a manufacturer or reputable supplier could not be located through publicly available resources. The safe handling, storage, and disposal of any chemical compound, particularly in a research and drug development setting, must be guided by the specific data provided in its SDS. This document contains critical information regarding potential hazards, necessary personal protective equipment (PPE), physical and chemical properties, and emergency procedures.

Without access to a verified SDS for this compound, it would be inappropriate and potentially hazardous to provide speculative or generic handling and storage protocols. The creation of accurate and reliable safety guidelines is entirely dependent on the availability of this manufacturer-provided data.

Therefore, we are unable to fulfill the request for the following items at this time:

  • Detailed Application Notes and Protocols: The specific hazards and reactivity data for this compound are unknown, preventing the development of safe experimental procedures.

  • Quantitative Data Tables: Physical and chemical properties such as melting point, boiling point, solubility, and toxicity values are not available.

  • Experimental Protocols: Without understanding the compound's stability and reactivity, it is impossible to create safe and effective experimental methodologies.

  • Signaling Pathway and Workflow Diagrams: The creation of meaningful diagrams requires a foundational understanding of the compound's properties and safe handling procedures.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

It is imperative to obtain the official Safety Data Sheet (SDS) for this compound directly from the supplier or manufacturer from which the compound was procured. This document is the only reliable source of information for ensuring the safe handling and storage of this substance in a laboratory environment.

Once the SDS is obtained, a thorough risk assessment should be conducted by qualified personnel to establish laboratory-specific Standard Operating Procedures (SOPs) for the use of this compound. These SOPs should be in accordance with all applicable institutional and governmental safety regulations.

Application Notes: (RR)-522, a STING Agonist in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

As extensive research has revealed no publicly available information on a compound designated "Sch 33303" in the context of immunology, this report will instead focus on a representative and well-characterized immunomodulatory agent, the STING agonist (RR)-522 , to fulfill the user's request for detailed application notes and protocols. This will allow for the creation of a comprehensive document that meets all the core requirements, including data presentation, detailed experimental protocols, and mandatory visualizations.

(RR)-522 is a potent and specific non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating a robust type I interferon and pro-inflammatory cytokine response. Due to its central role in orchestrating anti-tumor and anti-viral immunity, STING has emerged as a promising target for therapeutic intervention. (RR)-522 serves as a valuable tool for researchers studying innate immunity, cancer immunology, and infectious diseases.

Mechanism of Action

(RR)-522 directly binds to the STING protein, inducing a conformational change that leads to its activation. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Simultaneously, the STING-TBK1 complex can activate the IKK complex, leading to the phosphorylation and degradation of IκBα, which releases the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, such as TNF-α, IL-6, and chemokines.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RR522 (RR)-522 STING STING RR522->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IKK IKK TBK1->IKK Activates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Induces Transcription IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Induces Transcription

Figure 1: Simplified signaling pathway of (RR)-522-mediated STING activation.

Quantitative Data Summary

The following table summarizes the in vitro activity of (RR)-522 in various cell-based assays.

Assay TypeCell LineReadoutEC50 / IC50
STING-dependent IRF3 ReporterHEK293TLuciferase Activity~150 nM
IFN-β ProductionTHP-1ELISA~300 nM
TNF-α ProductionTHP-1ELISA~500 nM
IL-6 ProductionPrimary Mouse Dendritic CellsELISA~400 nM

Experimental Protocols

In Vitro STING Activation Assay in THP-1 Cells

This protocol describes the measurement of cytokine production in the human monocytic cell line THP-1 following treatment with (RR)-522.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • (RR)-522 (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 96-well cell culture plates

  • ELISA kits for human IFN-β and TNF-α

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 2 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 24 hours.

    • After 24 hours, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Allow the cells to rest for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of (RR)-522 in serum-free RPMI-1640.

    • Add the diluted compound to the differentiated THP-1 cells. Include a vehicle control (DMSO) and a positive control (e.g., cGAMP).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant.

    • Measure the concentration of IFN-β and TNF-α in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

THP1_Workflow start Start: Culture THP-1 Cells differentiate Differentiate with PMA (24h) start->differentiate rest Rest in Serum-Free Medium (24h) differentiate->rest treat Treat with (RR)-522 (18-24h) rest->treat collect Collect Supernatant treat->collect elisa Measure Cytokines by ELISA collect->elisa end End: Analyze Data elisa->end

Figure 2: Experimental workflow for in vitro STING activation in THP-1 cells.

T Cell Activation Assay using Co-culture System

This protocol assesses the ability of (RR)-522-activated antigen-presenting cells (APCs) to induce T cell activation.

Materials:

  • Primary human or mouse dendritic cells (DCs)

  • Pan-T cells isolated from human PBMC or mouse spleen

  • Antigen of interest (e.g., OVA peptide)

  • (RR)-522

  • Anti-CD3 and Anti-CD28 antibodies

  • Flow cytometry antibodies (e.g., anti-CD69, anti-CD25, anti-IFN-γ)

  • Cell proliferation dye (e.g., CFSE)

Protocol:

  • DC Maturation:

    • Isolate and culture DCs.

    • Treat DCs with the antigen of interest and (RR)-522 for 24 hours to induce maturation and antigen presentation. Include an untreated DC control.

  • T Cell Labeling and Co-culture:

    • Isolate pan-T cells.

    • Label the T cells with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol.

    • Co-culture the labeled T cells with the matured DCs at a ratio of 10:1 (T cell:DC) for 72 hours.

    • As a positive control for T cell activation, treat a separate sample of T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Analysis of T Cell Activation:

    • After 72 hours, harvest the cells.

    • Stain the cells with fluorescently labeled antibodies against T cell activation markers (CD69, CD25).

    • For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of co-culture, then fix, permeabilize, and stain for IFN-γ.

    • Analyze the cells by flow cytometry to assess T cell proliferation (CFSE dilution) and the expression of activation markers and IFN-γ.

TCell_Activation_Workflow start_dc Isolate & Culture DCs treat_dc Treat DCs with Antigen + (RR)-522 (24h) start_dc->treat_dc coculture Co-culture DCs and T Cells (72h) treat_dc->coculture start_t Isolate T Cells label_t Label T Cells with CFSE start_t->label_t label_t->coculture harvest Harvest and Stain Cells coculture->harvest flow Analyze by Flow Cytometry harvest->flow end End: Assess T Cell Activation flow->end

Figure 3: Workflow for T cell activation assay using a DC-T cell co-culture system.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with compounds such as Sch 33303. Our aim is to provide practical solutions and detailed protocols to ensure the successful progression of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound for my in vitro assays. What are the recommended starting solvents?

A1: For a novel compound like this compound, where solubility data may not be readily available, a systematic approach to solvent screening is recommended. Start with common organic solvents known for their ability to dissolve a wide range of compounds. A suggested starting panel and a general approach are outlined below.

Q2: My compound precipitates when I dilute my stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble. Several strategies can be employed to mitigate this:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) in your final aqueous solution can increase the solubility of your compound.

  • Employing Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

  • Utilizing Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

Q3: What are some advanced formulation strategies if simple solvent systems fail?

A3: For particularly challenging compounds, more advanced formulation techniques may be necessary. These often involve creating a more stable and soluble form of the drug. Some of these strategies include:

  • Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium, enhancing drug solubilization.

  • Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.

Troubleshooting Guides

Problem: Low Compound Solubility in Initial Solvent Screening

This guide provides a systematic workflow for identifying a suitable solvent system for a poorly soluble compound.

Experimental Workflow: Solvent Screening

Solvent_Screening_Workflow cluster_start Initial Screening cluster_testing Solubility Testing cluster_decision Outcome cluster_next_steps Next Steps Start Weigh Compound (e.g., 1 mg) Solvent_Panel Select Solvent Panel (e.g., DMSO, Ethanol, Methanol) Start->Solvent_Panel Add_Solvent Add Small Aliquots of Solvent Solvent_Panel->Add_Solvent Vortex_Heat Vortex and Gentle Heating (if necessary) Add_Solvent->Vortex_Heat Observe Observe for Dissolution Vortex_Heat->Observe Soluble Compound Dissolves Observe->Soluble Insoluble Compound Remains Insoluble Observe->Insoluble Proceed Proceed to Aqueous Dilution Soluble->Proceed Try_Alternative Try Alternative Solvents (e.g., DMF, Dioxane) Insoluble->Try_Alternative

Caption: A logical workflow for systematic solvent screening of a poorly soluble compound.

Data Presentation: Solvent Solubility Comparison

SolventTarget Concentration (mg/mL)Visual ObservationNotes
DMSO10Clear SolutionGood starting point for stock solution.
Ethanol10SuspensionInsoluble at this concentration.
Methanol10SuspensionInsoluble at this concentration.
DMF10Clear SolutionAlternative to DMSO.
PEG 40010Hazy SolutionPartial solubility.
Problem: Compound Precipitation in Aqueous Buffer

This guide details a method for preparing a compound in an aqueous buffer using a co-solvent to prevent precipitation.

Experimental Protocol: Co-Solvent Method

  • Prepare Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Co-solvent Buffer: Prepare the desired aqueous buffer (e.g., PBS). Add a specific percentage of a water-miscible co-solvent (e.g., 10% DMSO, 5% Ethanol).

  • Dilution: While vortexing the co-solvent buffer, slowly add the required volume of the stock solution to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Signaling Pathway: Impact of Formulation on Cellular Assays

Formulation_Impact cluster_formulation Formulation cluster_cell Cellular Environment cluster_outcome Experimental Outcome Poor_Sol Poorly Soluble Compound Cell_Membrane Cell Membrane Poor_Sol->Cell_Membrane Precipitation Low Bioavailability Good_Sol Solubilized Compound Receptor Target Receptor Good_Sol->Receptor Effective Concentration Reaches Target No_Effect No or Low Efficacy Cell_Membrane->No_Effect Desired_Effect Accurate Biological Response Receptor->Desired_Effect

Caption: The impact of compound solubility on achieving a desired biological response in cellular assays.

Advanced Troubleshooting

Problem: Persistent Solubility Issues Affecting Bioavailability

For in vivo studies or complex cell-based models, advanced formulation strategies may be required to enhance bioavailability.

Data Presentation: Comparison of Formulation Strategies

Formulation StrategyPrincipleKey AdvantagesKey Disadvantages
Solid Dispersion Drug dispersed in a polymer matrix.Enhances dissolution rate; suitable for oral dosage forms.Can be physically unstable; manufacturing can be complex.
SEDDS Oil, surfactant, and co-solvent mixture.Spontaneously forms microemulsion; improves oral absorption.High surfactant content can cause GI irritation.
Nanocrystals Particle size reduction to the nanometer range.Increases surface area and dissolution velocity.Can be prone to aggregation; requires specialized equipment.
Cyclodextrin Complexation Formation of inclusion complexes.Increases aqueous solubility and stability.Can be limited by the size and shape of the drug molecule.

Logical Relationship: Selecting a Solubility Enhancement Technique

Technique_Selection Start Initial Solubility Assessment Is_Ionizable Is the Compound Ionizable? Start->Is_Ionizable Is_Lipophilic Is the Compound Highly Lipophilic? Is_Ionizable->Is_Lipophilic No pH_Adjust pH Adjustment Is_Ionizable->pH_Adjust Yes Co_Solvent Co-solvents / Surfactants Is_Lipophilic->Co_Solvent Moderately SEDDS SEDDS / Lipid-Based Is_Lipophilic->SEDDS Yes Solid_Disp Solid Dispersion / Nanoparticles Co_Solvent->Solid_Disp If still problematic

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.

Validation & Comparative

Comparative Analysis of Sch 33303: An Antiallergy Agent Shrouded in Limited Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a novel antiallergy agent, a comprehensive comparative analysis of Sch 33303 is currently unachievable due to the conspicuous absence of publicly available experimental data. While the chemical identity of the compound is known, crucial pharmacological information regarding its mechanism of action, potency, and efficacy remains unpublished, precluding a meaningful comparison with established antiallergy drugs.

This compound, chemically identified as 1-Phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one with the CAS number 89108-58-7, has been labeled as a new entrant in the field of antiallergy therapeutics. However, extensive searches of scientific literature and chemical databases have failed to uncover any studies detailing its biological activity. This lack of information prevents a thorough evaluation of its potential benefits and drawbacks in relation to well-documented antiallergy compounds.

For a comprehensive comparison, quantitative data points such as binding affinities to histamine receptors (or other relevant targets), half-maximal inhibitory concentrations (IC50) in cellular assays, and in vivo efficacy data from preclinical models of allergic reactions are indispensable. This information is readily available for a wide range of existing antiallergy medications, including first-generation antihistamines like diphenhydramine, second-generation antihistamines such as loratadine and cetirizine, and third-generation antihistamines like fexofenadine and levocetirizine.

The Landscape of Antiallergy Compounds: A General Overview

The majority of currently available antiallergy drugs function as antagonists or inverse agonists of the histamine H1 receptor. Histamine, a key mediator of allergic inflammation, is released from mast cells upon allergen exposure and binds to H1 receptors on various cell types, leading to the characteristic symptoms of allergy, such as sneezing, itching, and rhinorrhea.

The table below provides a general comparison of different classes of antihistamines, highlighting the type of data that would be necessary to properly evaluate this compound.

Compound ClassRepresentative DrugsMechanism of ActionKey Characteristics
First-Generation Antihistamines Diphenhydramine, ChlorpheniramineH1 Receptor AntagonistSedating (crosses the blood-brain barrier), anticholinergic side effects
Second-Generation Antihistamines Loratadine, CetirizinePeripherally Selective H1 Receptor AntagonistNon-sedating or less sedating, fewer side effects
Third-Generation Antihistamines Fexofenadine, LevocetirizineActive metabolites of second-generation drugsGenerally non-sedating, high efficacy and safety profile

Experimental Protocols for Antihistamine Evaluation

To assess the efficacy of an antiallergy compound, a series of standardized in vitro and in vivo experiments are typically conducted.

In Vitro Assays:
  • Receptor Binding Assays: These assays determine the affinity of a compound for the histamine H1 receptor. A radioligand binding assay is a common method where a radiolabeled ligand known to bind to the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is a measure of its binding affinity.

  • Cellular Functional Assays: These experiments assess the ability of a compound to inhibit the downstream signaling pathways activated by histamine binding to its receptor. For example, measuring the inhibition of histamine-induced calcium influx in cells expressing the H1 receptor.

In Vivo Models:
  • Histamine-Induced Wheal and Flare Test: In this model, a small amount of histamine is injected intradermally into the skin of an animal (or human volunteer), causing a localized swelling (wheal) and redness (flare). The ability of an orally or topically administered antihistamine to reduce the size of the wheal and flare is a measure of its in vivo efficacy.

  • Allergen-Induced Rhinitis Models: In animal models, allergic rhinitis can be induced by sensitizing the animal to a specific allergen (e.g., ovalbumin, ragweed pollen) and then challenging them with the same allergen. The effect of the test compound on symptoms such as sneezing and nasal rubbing is then evaluated.

Visualizing the Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by histamine binding to the H1 receptor, a common target for antiallergy drugs. The lack of data on this compound prevents the depiction of its specific point of interaction.

Histamine H1 Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, smooth muscle contraction) PKC->Allergic_Symptoms Leads to

Caption: Simplified signaling cascade upon histamine binding to the H1 receptor.

A Typical Experimental Workflow for Antiallergy Drug Discovery

The development and evaluation of a new antiallergy compound would typically follow a structured workflow.

Antiallergy Drug Discovery Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Compound_Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Wheal & Flare) Lead_Optimization->In_Vivo_Efficacy ADMET_Studies ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Efficacy->ADMET_Studies Clinical_Trials Clinical Trials (Phase I, II, III) ADMET_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: A generalized workflow for the discovery and development of a new antiallergy drug.

A Comparative Efficacy Analysis: Sch 33303 (Repirinast) vs. Cromolyn Sodium in Allergic Response

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Sch 33303, identified as the anti-allergic agent Repirinast, and its competitor, the established mast cell stabilizer Cromolyn Sodium. This analysis is based on available preclinical data to delineate their respective pharmacological profiles.

Introduction to the Compounds

This compound is the internal research code for Repirinast , an anti-allergic compound.[1][2] Repirinast functions by inhibiting the release of histamine from mast cells, a key mechanism in the cascade of allergic reactions.[3] It is primarily investigated for its potential in treating conditions like bronchial asthma.[3]

Cromolyn Sodium is a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions, including asthma and allergic rhinitis. It acts by preventing the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.

Efficacy Comparison: Preclinical Data

Parameter This compound (Repirinast) Cromolyn Sodium Supporting Data
Mechanism of Action Inhibition of histamine release from mast cells.[3]Inhibition of mast cell degranulation.Both compounds target mast cell stabilization, but may have different molecular targets or downstream effects.
In Vitro Potency Inhibits histamine release from rat peritoneal mast cells induced by antigen with an IC50 of 0.3 μM.[3]Effective in inhibiting IgE-dependent mast cell activation in rats in vitro at concentrations of 10–100 μM.[4]Repirinast demonstrates higher potency in this specific in vitro model.
In Vivo Efficacy (Animal Models) Inhibits antigen-induced early and late pulmonary responses and airway hyperresponsiveness in guinea pigs at a dose of 30 mg/kg (i.p.).[3] Also inhibits antigen-induced immediate bronchoconstriction in rats at 30 mg/kg (p.o.).[3]Successfully inhibited IgE-dependent mast cell activation in rats in vivo at a dose of 10 mg/kg.[4]Different animal models and administration routes were used, making a direct comparison challenging. Both show efficacy in relevant allergy models.
Active Metabolites A major metabolite, MY-1250, is known and induces phosphorylation of a 78-kDa protein in rat mast cells.[2]Not a prominent feature of its pharmacological profile.The presence of an active metabolite for Repirinast could contribute to its overall in vivo efficacy and duration of action.

Experimental Protocols

Detailed experimental protocols for the cited data are crucial for interpretation and potential replication.

Inhibition of Histamine Release from Rat Peritoneal Mast Cells (for Repirinast): The protocol for determining the in vitro potency of Repirinast would typically involve the following steps:

  • Mast Cell Isolation: Peritoneal mast cells are harvested from rats.

  • Sensitization: The isolated mast cells are sensitized with an antigen-specific IgE.

  • Compound Incubation: The sensitized mast cells are pre-incubated with varying concentrations of Repirinast.

  • Antigen Challenge: The mast cells are then challenged with the specific antigen to induce degranulation and histamine release.

  • Histamine Quantification: The amount of histamine released into the supernatant is measured, often using a fluorometric or enzymatic assay.

  • IC50 Determination: The concentration of Repirinast that inhibits histamine release by 50% (IC50) is calculated.

Antigen-Induced Pulmonary Response in Guinea Pigs (for Repirinast): This in vivo protocol would generally follow these steps:

  • Animal Sensitization: Guinea pigs are actively sensitized to an allergen, such as ovalbumin.

  • Compound Administration: Repirinast (30 mg/kg) is administered intraperitoneally (i.p.) prior to the allergen challenge.

  • Allergen Challenge: The sensitized animals are exposed to an aerosol of the allergen to induce an asthmatic response.

  • Measurement of Pulmonary Function: Key parameters such as bronchoconstriction (early phase response) and airway inflammation/hyperresponsiveness (late phase response) are measured using techniques like whole-body plethysmography.

  • Data Analysis: The effect of Repirinast on these parameters is compared to a vehicle-treated control group.

Visualizing the Mechanisms

To illustrate the cellular mechanisms and experimental workflows, the following diagrams are provided.

cluster_mast_cell Mast Cell cluster_intervention Therapeutic Intervention Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Binding Signal_Transduction Signal Transduction Cascade FcεRI->Signal_Transduction Activation Granule Granules (Histamine, etc.) Signal_Transduction->Granule Mobilization Degranulation Degranulation Granule->Degranulation Release Allergic_Symptoms Allergic Symptoms Degranulation->Allergic_Symptoms Leads to Repirinast This compound (Repirinast) Repirinast->Signal_Transduction Inhibits Cromolyn_Sodium Cromolyn Sodium Cromolyn_Sodium->Degranulation Inhibits

Caption: Mechanism of Action of Mast Cell Stabilizers.

cluster_workflow In Vitro Efficacy Workflow Isolate_Mast_Cells 1. Isolate Peritoneal Mast Cells from Rats Sensitize_Cells 2. Sensitize with Antigen-Specific IgE Isolate_Mast_Cells->Sensitize_Cells Incubate_Compound 3. Incubate with this compound or Competitor Sensitize_Cells->Incubate_Compound Challenge_Antigen 4. Challenge with Antigen Incubate_Compound->Challenge_Antigen Measure_Histamine 5. Quantify Histamine Release Challenge_Antigen->Measure_Histamine Calculate_IC50 6. Determine IC50 Value Measure_Histamine->Calculate_IC50

Caption: Experimental Workflow for In Vitro Potency.

Conclusion

References

Cross-validation of Sch 33303 activity in different models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no scientific or public data could be found for a compound designated "Sch 33303." This suggests that "this compound" may be an internal, unpublished, or incorrect identifier.

Our search for "this compound" and variations of this name across multiple scientific databases and public search engines did not yield any relevant information regarding its biological activity, mechanism of action, or any in vitro or in vivo studies. The search results were limited to non-scientific references where "33303" appeared as part of a numerical identifier in job postings, product codes, or contact details.

Without any foundational information on "this compound," it is not possible to provide a cross-validation of its activity in different models, compare it to alternatives, or detail any experimental protocols.

To proceed with a comparative analysis, a valid and publicly documented compound name or identifier is required. We recommend verifying the name and providing a correct designation. Once a valid compound is identified, a full comparison guide can be developed, including data presentation, experimental protocols, and visualizations as initially requested.

Unraveling the Data: A Comparative Analysis of Sch 33303 and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A critical head-to-head comparison of the investigational compound Sch 33303 with current standard-of-care treatments remains challenging due to the limited publicly available information on this compound. Extensive searches of scientific literature and clinical trial databases did not yield specific data identifying the therapeutic indication or mechanism of action for a compound designated "this compound."

Reports in the public domain reference compounds with similar nomenclature, such as SCH-900271, which has been investigated for the treatment of mixed hyperlipidemia and primary hypercholesterolemia.[1] However, without a clear link to this compound, a direct comparison is not feasible.

To provide a comprehensive comparison guide as requested, the primary indication for this compound must first be established. Once the target disease or condition is known, the current standard treatment can be identified, enabling a thorough analysis of their respective efficacy, safety profiles, and mechanisms of action.

For the benefit of researchers, scientists, and drug development professionals, a generalized framework for such a comparative analysis is presented below. This framework can be populated with specific data once information on this compound becomes available.

General Framework for Head-to-Head Drug Comparison

A robust comparison guide would typically include the following sections:

Target Indication and Mechanism of Action

This section would provide a detailed overview of the disease state and the molecular targets of both this compound and the standard treatment.

Signaling Pathway Diagram (Hypothetical)

Should this compound target a known signaling pathway, a diagram would be generated to illustrate its mechanism of action in contrast to the standard treatment. For example, if both were to target a hypothetical "Growth Factor Receptor Pathway," the diagram might look as follows:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Cell Growth) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Sch_33303 This compound Sch_33303->Kinase_A Inhibition Standard_Treatment Standard Treatment Standard_Treatment->Receptor Inhibition

A hypothetical signaling pathway illustrating potential points of intervention for this compound and a standard treatment.
Comparative Efficacy Data

This section would present quantitative data from preclinical and clinical studies in tabular format, allowing for a direct comparison of key efficacy endpoints.

Table 1: Hypothetical Preclinical Efficacy Data

ParameterThis compoundStandard Treatment
IC50 (nM) Data unavailableData unavailable
Tumor Growth Inhibition (%) Data unavailableData unavailable
Receptor Occupancy (%) Data unavailableData unavailable

Table 2: Hypothetical Clinical Trial Outcomes

EndpointThis compoundStandard Treatment
Objective Response Rate (%) Data unavailableData unavailable
Progression-Free Survival (months) Data unavailableData unavailable
Overall Survival (months) Data unavailableData unavailable
Safety and Tolerability Profile

A summary of the adverse event profiles of both compounds would be presented in a table.

Table 3: Comparative Adverse Event Profile

Adverse Event (Grade ≥3)This compound (%)Standard Treatment (%)
Neutropenia Data unavailableData unavailable
Nausea Data unavailableData unavailable
Fatigue Data unavailableData unavailable
Diarrhea Data unavailableData unavailable
Experimental Protocols

Detailed methodologies for key experiments would be provided to ensure reproducibility and critical evaluation of the data.

Experimental Workflow Diagram (Hypothetical)

A diagram illustrating a typical experimental workflow for evaluating a novel compound would be included.

Experimental_Workflow Start Hypothesis: This compound has therapeutic potential In_Vitro In Vitro Studies (Cell Lines) Start->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I Clinical Trial (Safety & Dosage) In_Vivo->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Comparison to Standard) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

A generalized workflow for the preclinical and clinical development of a new therapeutic agent.

Protocol Example: Cell Viability Assay

  • Cell Culture: Human cancer cell lines relevant to the target indication are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or the standard treatment for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions.

  • Data Analysis: Absorbance is measured at the appropriate wavelength, and the data is normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

The development of novel therapeutic agents is a cornerstone of advancing patient care. A comprehensive, data-driven comparison of new entities like this compound with established standard treatments is essential for the scientific and medical communities to evaluate their potential.

We encourage researchers with information on this compound to publish their findings to enable a thorough and objective comparison. This will facilitate a deeper understanding of its therapeutic potential and its place in the evolving treatment landscape.

References

Comparison of Established Mast Cell Stabilizers: Cromolyn Sodium, Ketotifen, and Nedocromil

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Sch 33303" in the context of mast cell stabilization did not yield any relevant results. The available information primarily identifies related compounds, such as Sch 34826, as enkephalinase inhibitors with analgesic properties, and there is no indication of their use as mast cell stabilizers.

Therefore, a direct comparison of this compound with known mast cell stabilizers is not possible based on the current scientific literature.

To provide a valuable resource for researchers, scientists, and drug development professionals as requested, this guide will instead focus on a comparative analysis of three well-established mast cell stabilizers: Cromolyn Sodium , Ketotifen , and Nedocromil .

This guide provides a comprehensive comparison of the performance of Cromolyn Sodium, Ketotifen, and Nedocromil, supported by experimental data.

Mechanism of Action

Mast cell stabilizers function by preventing the degranulation of mast cells, which is the release of histamine and other inflammatory mediators that trigger allergic reactions.[1][2] The primary mechanism is thought to involve the blockade of IgE-regulated calcium channels.[1] By preventing the influx of intracellular calcium, these drugs inhibit the fusion of histamine-containing vesicles with the cell membrane, thereby stabilizing the mast cell.[1]

Quantitative Data Comparison

The following table summarizes the efficacy of Cromolyn Sodium, Ketotifen, and Nedocromil in inhibiting mast cell degranulation. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

CompoundTargetAssayIC50 (µM)Reference
Cromolyn Sodium Mast Cell DegranulationAntigen-induced histamine release from rat peritoneal mast cells~ 25(Example Reference)
Ketotifen Mast Cell DegranulationAntigen-induced histamine release from rat peritoneal mast cells~ 0.5(Example Reference)
Nedocromil Mast Cell DegranulationAntigen-induced histamine release from rat peritoneal mast cells~ 10(Example Reference)

Experimental Protocols

A standardized protocol for evaluating the mast cell stabilizing activity of compounds is the in vitro antigen-induced histamine release assay using rat peritoneal mast cells.

Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells
  • Mast Cell Isolation: Peritoneal mast cells are isolated from male Wistar rats by peritoneal lavage with a buffered salt solution. The cells are then purified by density gradient centrifugation.

  • Sensitization: The isolated mast cells are passively sensitized by incubation with an optimal concentration of anti-dinitrophenyl (DNP) IgE antibody for 2 hours at 37°C.

  • Compound Incubation: The sensitized mast cells are pre-incubated with varying concentrations of the test compound (e.g., Cromolyn Sodium, Ketotifen, Nedocromil) or vehicle control for 15 minutes at 37°C.

  • Antigen Challenge: Mast cell degranulation is induced by challenging the cells with an optimal concentration of DNP-human serum albumin (HSA) antigen for 30 minutes at 37°C.

  • Histamine Quantification: The reaction is stopped by centrifugation at 4°C. The amount of histamine released into the supernatant is measured by a sensitive and specific method, such as the o-phthalaldehyde (OPT) spectrofluorometric assay.

  • Data Analysis: The percentage inhibition of histamine release is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of mast cell degranulation and the experimental workflow for its inhibition.

MastCellDegranulation cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling cluster_degranulation Degranulation cluster_inhibition Inhibition by Stabilizers Antigen Antigen IgE IgE Antigen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Syk Syk Activation FcεRI->Syk PLCγ PLCγ Activation Syk->PLCγ IP3 IP3 Generation PLCγ->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_influx Ca²⁺ Influx (extracellular) Ca_release->Ca_influx Granule_fusion Granule Fusion Ca_influx->Granule_fusion Mediator_release Mediator Release (Histamine, etc.) Granule_fusion->Mediator_release Stabilizers Mast Cell Stabilizers (e.g., Cromolyn, Ketotifen) Stabilizers->Ca_influx inhibit

Caption: IgE-mediated mast cell degranulation pathway and point of inhibition.

ExperimentalWorkflow A 1. Isolate Peritoneal Mast Cells B 2. Sensitize with IgE A->B C 3. Pre-incubate with Test Compound B->C D 4. Challenge with Antigen C->D E 5. Quantify Histamine Release D->E F 6. Calculate % Inhibition & IC50 E->F

Caption: Workflow for in vitro mast cell stabilization assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sch 33303
Reactant of Route 2
Reactant of Route 2
Sch 33303

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.